(S)-Rasagiline Mesylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of S-PAI mesylate involves the synthesis of Rasagiline followed by its conversion to the mesylate salt. The synthesis of Rasagiline typically involves the reaction of propargylamine with 1-indanone to form the intermediate, which is then converted to Rasagiline. The mesylate salt is formed by reacting Rasagiline with methanesulfonic acid under controlled conditions .
Industrial Production Methods: : Industrial production of S-PAI mesylate involves large-scale crystallization techniques to control particle size and purity. The process ensures that the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: : S-PAI mesylate undergoes various chemical reactions, including nucleophilic substitution and elimination reactions. The mesylate group is a good leaving group, making it suitable for these types of reactions .
Common Reagents and Conditions: : Common reagents used in reactions involving S-PAI mesylate include methanesulfonyl chloride for the formation of the mesylate group, and strong nucleophiles such as sodium azide or potassium tert-butoxide for substitution reactions .
Major Products: : The major products formed from reactions involving S-PAI mesylate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted indanone derivatives .
Scientific Research Applications
Chemistry: : In chemistry, S-PAI mesylate is used as a precursor for the synthesis of various indanone derivatives, which have applications in organic synthesis and medicinal chemistry .
Biology: : In biological research, S-PAI mesylate is used to study the inhibition of monoamine oxidase B and its effects on neuronal signaling pathways .
Medicine: : S-PAI mesylate is primarily used in the treatment of Parkinson’s disease due to its ability to inhibit monoamine oxidase B, thereby increasing the levels of dopamine in the brain .
Industry: : In the pharmaceutical industry, S-PAI mesylate is used in the formulation of drugs for the treatment of neurodegenerative diseases .
Mechanism of Action
Mechanism: : S-PAI mesylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of dopamine, leading to increased levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease .
Molecular Targets and Pathways: : The primary molecular target of S-PAI mesylate is monoamine oxidase B. The inhibition of this enzyme affects various neuronal signaling pathways, including those involved in the regulation of mood and movement .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to S-PAI mesylate include other monoamine oxidase inhibitors such as Selegiline and Safinamide .
Uniqueness: : S-PAI mesylate is unique in its selective and irreversible inhibition of monoamine oxidase B, which makes it particularly effective in the treatment of Parkinson’s disease. Unlike other monoamine oxidase inhibitors, S-PAI mesylate has a relatively low affinity for monoamine oxidase A, reducing the risk of side effects associated with non-selective inhibition .
Properties
IUPAC Name |
methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586584 | |
Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202464-89-9, 202464-88-8 | |
Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RASAGILINE MESYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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